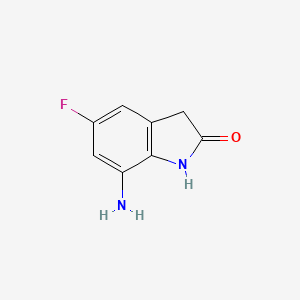

7-Amino-5-fluoroindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFFVSPISVQLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731336 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945381-62-4 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Amino-5-fluoroindolin-2-one chemical structure and properties

An In-Depth Technical Guide to 7-Amino-5-fluoroindolin-2-one: A Core Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthetic methodologies, and its critical role as a molecular scaffold, particularly in the development of targeted kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research and development endeavors.

Introduction: The Strategic Importance of the Indolinone Core

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of adenosine triphosphate (ATP). This mimicry allows molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding sites of protein kinases.[1][2] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[2][3]

This compound emerges as a particularly valuable derivative. The strategic placement of the fluorine atom and the amino group provides medicinal chemists with powerful tools to fine-tune the pharmacological properties of drug candidates. The fluorine atom can enhance metabolic stability, modulate basicity (pKa) of the nearby amino group, and improve binding affinity through specific, favorable interactions within the target protein.[4][5] The amino group serves as a crucial synthetic handle, allowing for the covalent attachment of various side chains to optimize potency, selectivity, and pharmacokinetic profiles.[6] Consequently, this molecule is not just an intermediate but a cornerstone in the rational design of next-generation therapeutics.

Molecular Structure and Identification

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its structure and identity.

Chemical Structure

The molecule consists of a bicyclic indolinone core, with a fluorine atom substituted at position 5 and an amino group at position 7 of the aromatic ring.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol

This protocol is representative and should be adapted and optimized based on laboratory conditions and scale.

Step 1: N-Acetylation of a Precursor (Illustrative)

-

To a stirred solution of a suitable starting material like 2,4-difluoro-6-nitroaniline in an appropriate aprotic solvent (e.g., Dichloromethane), add a base such as triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC.

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated intermediate.

Causality: The acylation step introduces the two-carbon unit required for the formation of the five-membered lactam ring. Chloroacetyl chloride is a highly reactive and efficient reagent for this transformation.

Step 2: Reductive Cyclization

-

Dissolve the intermediate from Step 1 in a solvent mixture, such as acetic acid or ethanol/water.

-

Add a reducing agent. A common and effective choice is iron powder in the presence of an acid (like acetic acid or ammonium chloride). This simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization.

-

Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring by TLC.

-

After cooling, filter the reaction mixture through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Causality: The iron/acetic acid system is a classic and cost-effective method for nitro group reduction. The in situ formation of the aniline initiates a nucleophilic attack on the alkyl halide, displacing the chlorine and forming the indolinone ring in one pot.

Step 3: Purification

-

The crude product is purified by silica gel column chromatography, using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure this compound.

-

Alternatively, recrystallization from a suitable solvent system can be employed to achieve high purity.

Self-Validation: The integrity of the final product must be confirmed through rigorous analytical characterization, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, to verify its structure and assess its purity.

Applications in Kinase Inhibitor Design

The true value of this compound lies in its application as a scaffold for potent and selective kinase inhibitors.

Mechanism of Action

The indolin-2-one core acts as an ATP-competitive inhibitor. The lactam NH and carbonyl oxygen form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a highly conserved sequence of amino acids that anchors the adenine ring of ATP. This interaction is fundamental to the inhibitory activity of many drugs, including Sunitinib, which is based on a related oxindole core. [1]

Caption: General binding mode of an indolinone inhibitor in a kinase ATP pocket.

Role of the Substituents

-

C5-Fluorine: The fluorine atom often occupies a region of the binding pocket where it can form favorable interactions, such as with backbone amides, displacing water molecules and increasing binding affinity. Its electron-withdrawing nature also helps to correctly polarize the lactam group for optimal hinge binding. [7]* C7-Amino Group: This group is the primary "exit vector." Synthetic modifications at this position allow the molecule to extend out of the core ATP-binding site and into less conserved regions of the protein. This is the key strategy for achieving selectivity for a specific kinase over the hundreds of other kinases in the human kinome. Furthermore, attaching polar or ionizable groups at this position is a common tactic to improve aqueous solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is a high-value, strategically functionalized building block for modern drug discovery. Its inherent ability to target the conserved ATP-binding site of kinases, combined with the synthetically accessible amino group and the pharmacologically beneficial fluorine atom, makes it a powerful scaffold. For researchers and scientists in oncology, immunology, and other fields where kinase signaling is paramount, a thorough understanding of this molecule's properties and potential is essential for the design and synthesis of novel, effective, and selective therapeutic agents.

References

-

This compound | C8H7FN2O | CID 59250054. PubChem, National Center for Biotechnology Information. [Link]

-

Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. [Link]

-

7-Fluoroindolin-2-one. MySkinRecipes. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed, National Center for Biotechnology Information. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ACS Omega. [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

-

5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO. PubChem, National Center for Biotechnology Information. [Link]

-

5-Fluoroisatin | C8H4FNO2 | CID 236566. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed, National Center for Biotechnology Information. [Link]

-

Pyrrole-indolinone SU11652 targets the nucleoside diphosphate kinase from Leishmania parasites. PubMed, National Center for Biotechnology Information. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central, National Center for Biotechnology Information. [Link]

-

New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato, Università di Pisa. [Link]

-

19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. The Royal Society of Chemistry. [Link]

-

Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

-

Novel and selective spiroindoline-based inhibitors of Sky kinase. PubMed, National Center for Biotechnology Information. [Link]

-

7-amino-2-methylt[8][9]riazolo[1,5-c]pyrimidin-5(6H)-one. ChemSynthesis. [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central, National Center for Biotechnology Information. [Link]

-

Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. ResearchGate. [Link]

-

Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PubMed Central, National Center for Biotechnology Information. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. MDPI. [Link]

-

7-AMINO-1-CYCLOPROPYL-6-FLUORO-8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC-ACID. SpectraBase. [Link]

-

5-Fluoroindole | C8H6FN | CID 67861. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Fluoroindolin-2-one [myskinrecipes.com]

An In-Depth Technical Guide to 7-Amino-5-fluoroindolin-2-one: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 7-Amino-5-fluoroindolin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis, and critical applications as a key intermediate in the synthesis of targeted therapies.

Core Compound Identification

-

IUPAC Name: 7-amino-5-fluoro-1,3-dihydroindol-2-one[1]

-

CAS Number: 945381-62-4[1]

-

Molecular Formula: C₈H₇FN₂O

-

Molecular Weight: 166.15 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that a significant portion of the available data is computationally derived.

| Property | Value | Source |

| Molecular Weight | 166.15 g/mol | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 166.05424101 Da | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

Synthesis Methodology

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature. A representative synthetic pathway involves the initial reaction of 2-amino-5-fluorophenol with chloroacetyl chloride to form an intermediate, which then undergoes nitration and subsequent reduction to yield the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on available chemical literature and requires optimization in a laboratory setting.

Step 1: Synthesis of 2-Amino-5-fluorophenol

-

2,4-difluoroaniline is reacted with potassium hydroxide in an aqueous solution. The reaction temperature is maintained at 50-80°C for 4-5 hours.

-

After the reaction is complete, hydrochloric acid is added, and the product is isolated via steam distillation.

Step 2: Synthesis of Chloroacetyl Chloride

-

Chloroacetic acid is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is typically performed in the absence of a solvent and may require heating.

Step 3: Condensation and Cyclization

-

2-Amino-5-fluorophenol is reacted with chloroacetyl chloride in a suitable solvent to form an N-chloroacetylated intermediate.

-

This intermediate undergoes intramolecular cyclization to form the indolin-2-one ring system.

Step 4: Nitration

-

The resulting indolin-2-one is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

Step 5: Reduction

-

The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation or using a reducing agent like tin(II) chloride, to yield this compound.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to diseases such as cancer. The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of highly potent and selective kinase inhibitors.

The EGFR Signaling Pathway and Targeted Inhibition

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active due to mutations in the EGFR gene.

Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.

Safety and Handling

Based on available safety data, this compound does not meet the criteria for classification as a hazardous substance according to Regulation (EC) No 1272/2008. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. It is recommended to handle the compound in a well-ventilated area. For long-term storage, it should be kept in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex heterocyclic molecules for drug discovery. Its utility in the construction of kinase inhibitors, particularly those targeting EGFR, underscores its importance in the development of next-generation cancer therapeutics. Further research into the synthesis and application of this compound is warranted to explore its full potential in medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104292269A - Preparation method of 7-amino-5-fluoro-2-indolinone.

-

Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

- Sequist, L. V., Soria, J.-C., Goldman, J. W., Wakelee, H. A., Gadgeel, S. M., Varga, A., ... & Camidge, D. R. (2015). Rociletinib in EGFR-mutated non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1700-1709.

- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1(1), 2005.0010.

Sources

7-Amino-5-fluoroindolin-2-one molecular weight and formula

An In-Depth Technical Guide to 7-Amino-5-fluoroindolin-2-one: A Core Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing pharmacological properties. The indolin-2-one scaffold, a privileged heterocyclic motif, is present in numerous biologically active compounds and approved pharmaceuticals. This compound emerges as a critical building block at the intersection of these two powerful concepts. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, a fluorinated phenyl ring, and a lactam moiety—offers a versatile platform for constructing complex molecular entities with significant therapeutic potential.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, detailing its fundamental properties, synthesis considerations, and strategic applications. The insights herein are grounded in established chemical principles and aim to empower investigators to leverage this valuable intermediate in their research endeavors.

Core Physicochemical Properties

This compound is a substituted oxindole derivative. The presence of the fluorine atom at the C5 position and an amino group at the C7 position significantly influences its electronic properties, reactivity, and potential for intermolecular interactions within a biological target. Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O | [1][2][3] |

| Molecular Weight | 166.15 g/mol | [1][2][3] |

| CAS Number | 945381-62-4 | [1][2] |

| IUPAC Name | 7-amino-5-fluoro-1,3-dihydroindol-2-one | [2] |

| Canonical SMILES | C1C2=C(C(=CC(=C2)F)N)NC1=O | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Purity (Typical) | ≥99% (for research use) |

Strategic Synthesis and Workflow

The synthesis of substituted indolin-2-ones often involves multi-step sequences starting from corresponding aniline derivatives. While specific, proprietary synthesis routes for this compound may vary between suppliers, a logical and established chemical approach can be conceptualized based on standard organic chemistry transformations. A plausible retrosynthetic analysis suggests a pathway originating from a suitably substituted dinitro-fluorotoluene derivative.

The general workflow involves the reduction of one nitro group to an amine, followed by cyclization to form the indolinone core, and subsequent reduction of the second nitro group.

Caption: A plausible synthetic workflow for this compound.

Experimental Causality:

-

Selective Reduction: The initial step requires the selective reduction of one of the two nitro groups. The choice of reducing agent is critical. Reagents like sodium sulfide (Na₂S) or titanium trichloride (TiCl₃) are often employed for their ability to selectively reduce one nitro group in the presence of another, driven by steric and electronic factors.

-

Lactam Formation: The formation of the indolin-2-one (lactam) ring is a key transformation. This can be achieved through various methods, such as the Stolle cyclization or related pathways involving reaction with a two-carbon electrophile (like chloroacetyl chloride) followed by intramolecular cyclization.

-

Final Reduction: The remaining nitro group is then reduced to the target amino group. Standard conditions like catalytic hydrogenation (H₂ over Palladium on carbon) or reduction with tin(II) chloride (SnCl₂) are highly effective for this transformation.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for creating libraries of potential drug candidates. The fluorinated indolinone core is a key feature in many kinase inhibitors, where the lactam oxygen and NH can form crucial hydrogen bonds with the hinge region of the enzyme's active site.

The Role of Fluorine:

The incorporation of fluorine is a deliberate strategy in medicinal chemistry.[4][5] A fluorine atom can:

-

Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes).

-

Modulate pKa: Lowering the pKa of nearby functional groups, which can affect binding affinity and cell permeability.

-

Improve Binding Affinity: Through favorable electrostatic and polar interactions with the target protein.[5]

The Role of the Amino Group:

The C7-amino group serves as a critical synthetic handle. It is a potent nucleophile and can be readily functionalized through various reactions, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR). This position is often used to introduce side chains that can occupy specific pockets within a target protein, enhancing potency and selectivity. For instance, related 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors for managing type 2 diabetes.[6][7]

Conceptual Experimental Protocol: Suzuki Coupling

To illustrate its utility, the following is a conceptual protocol for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds in drug discovery. This workflow would be used to append a new aryl or heteroaryl group to the indolinone core.

Objective: To synthesize a 7-arylated-5-fluoroindolin-2-one derivative.

Step 1: Halogenation of the Amino Group The primary amino group must first be converted into a more suitable functional group for cross-coupling, such as a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction.

Step 2: Suzuki Cross-Coupling

-

To a reaction vessel, add the 7-halo-5-fluoroindolin-2-one intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq).

-

Add a solvent system, such as a mixture of toluene and ethanol.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture (e.g., to 80-100 °C) with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

Caption: Workflow for derivatization via Suzuki cross-coupling.

Safety and Handling

As a research chemical, this compound should be handled by technically qualified individuals in a laboratory setting. While it does not meet the criteria for hazardous classification under Regulation (EC) No 1272/2008, standard safety protocols are essential.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term storage, keep in a cool, dry place, potentially under an inert atmosphere.[10]

-

Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategically placed functional groups on a privileged scaffold provide a robust platform for generating novel compounds with tailored pharmacological profiles. By understanding its properties, synthesis, and potential applications, researchers can effectively utilize this building block to accelerate the development of next-generation therapeutics, particularly in areas like oncology and metabolic diseases.

References

-

This compound,(CAS# 945381-62-4) - Sinfoo Biotech. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound | C8H7FN2O | CID 59250054. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH. Retrieved January 6, 2026, from [Link]

-

Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

7-Fluoroindolin-2-one. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 6, 2026, from [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

Applications of fluorine-containing amino acids for drug design. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). PubMed. Retrieved January 6, 2026, from [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2018). PMC - NIH. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound,(CAS# 945381-62-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5-amino-7-fluoro-1,3-dihydro-2H-indol-2-one [smolecule.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. carlroth.com [carlroth.com]

- 9. echemi.com [echemi.com]

- 10. 1266336-48-4 5-Amino-7-fluoroindolin-2-one AKSci 2064FU [aksci.com]

A Comprehensive Technical Guide to the Solubility of 7-Amino-5-fluoroindolin-2-one in Common Laboratory Solvents

This guide provides an in-depth technical exploration of the solubility characteristics of 7-Amino-5-fluoroindolin-2-one, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, robust methodologies for its empirical determination, and expert insights into the interpretation and application of this critical data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the concentration of a saturated solution of a solute in a specified solvent at a given temperature, is a cornerstone of pharmaceutical sciences.[1] For a molecule like this compound, which serves as a precursor or intermediate in the synthesis of bioactive compounds, a thorough understanding of its solubility profile is paramount. This knowledge directly influences reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[2] Poor aqueous solubility, in particular, is a major hurdle in drug development, often leading to challenges in formulation and unpredictable in vivo performance.[3] This guide will therefore equip the practicing scientist with the necessary tools to comprehensively assess and understand the solubility of this versatile indolinone derivative.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Before delving into experimental determination, an analysis of the computed descriptors for this compound provides valuable predictive insights.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O | PubChem[4] |

| Molecular Weight | 166.15 g/mol | PubChem[4] |

| XLogP3 | 0.2 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| IUPAC Name | 7-amino-5-fluoro-1,3-dihydroindol-2-one | PubChem[4] |

Table 1: Key Physicochemical Properties of this compound.

The low XLogP3 value of 0.2 suggests a relatively hydrophilic character, which might indicate some degree of aqueous solubility.[4] The presence of both hydrogen bond donors (the primary amine and the lactam N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms) further implies potential interactions with polar solvents.[4] However, the fused ring system contributes to molecular rigidity and crystal lattice energy, factors that can counteract favorable solvation energies and limit solubility. Studies on related indolinone derivatives often focus on optimizing these physicochemical properties to enhance drug-like characteristics.[5][6]

Principles of Solubility: A Theoretical Framework

The dissolution of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be broadly understood through the adage "like dissolves like."[7] Solvents are generally categorized based on their polarity into three main classes:

-

Polar Protic Solvents: Such as water, methanol, and ethanol, possess O-H or N-H bonds and are capable of hydrogen bonding.[7] They are effective at solvating both cations and anions.

-

Polar Aprotic Solvents: Including Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Acetone, have large dipole moments but lack O-H or N-H bonds.[7] They are generally good solvents for polar molecules.

-

Nonpolar Solvents: Such as hexane and toluene, have low dielectric constants and are suitable for dissolving nonpolar, lipophilic compounds.[8]

Given the physicochemical profile of this compound, with both polar functional groups and a nonpolar aromatic system, its solubility is expected to vary significantly across this solvent spectrum.

Experimental Determination of Solubility: A Validated Workflow

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following section outlines a comprehensive workflow, from initial qualitative assessment to precise quantitative measurement using High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Solubility Determination

The process begins with a tiered screening approach, starting with a broad range of solvents and progressing to more precise, quantitative methods for the most relevant solvent systems. This ensures efficient use of material and resources.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility factors when choosing a solvent [labclinics.com]

- 8. Solvents - Amerigo Scientific [amerigoscientific.com]

An In-Depth Technical Guide to the Synthesis of 7-Amino-5-fluoroindolin-2-one

This guide provides a comprehensive overview of the synthetic pathways for 7-Amino-5-fluoroindolin-2-one, a key building block in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of this compound

This compound is a substituted oxindole scaffold of significant interest in pharmaceutical research and development. The presence of the fluorine atom at the 5-position and the amino group at the 7-position imparts unique physicochemical properties to molecules incorporating this moiety. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino group at the 7-position provides a crucial handle for further chemical modifications, allowing for the exploration of a wide chemical space in the design of novel therapeutics. This guide will delineate the primary synthetic routes to this valuable intermediate, focusing on practical and scalable methodologies.

Retrosynthetic Analysis: Devising the Pathways

A logical retrosynthetic analysis of this compound reveals a multi-step pathway originating from commercially available starting materials. The core strategy involves the initial construction of the 5-fluoroindolin-2-one skeleton, followed by the introduction of the amino group at the 7-position. This latter step is typically achieved through a nitration-reduction sequence.

Therefore, the key synthetic challenges are:

-

Efficient synthesis of the 5-fluoroindolin-2-one intermediate.

-

Regioselective nitration of 5-fluoroindolin-2-one at the 7-position.

-

Chemoselective reduction of the 7-nitro group to the corresponding amine.

Two principal pathways for the synthesis of the 5-fluoroindolin-2-one core will be discussed, followed by a detailed protocol for the subsequent nitration and reduction steps.

Pathway 1: Synthesis of 5-Fluoroindolin-2-one from 4-Fluoroaniline

This classical approach builds the indolinone ring system from a substituted aniline precursor. The key steps involve the formation of a 5-fluoroisatin intermediate, which is subsequently reduced to the desired 5-fluoroindolin-2-one.

Diagram of Pathway 1

Caption: Synthesis of 5-Fluoroindolin-2-one from 4-Fluoroaniline.

Experimental Protocol for Pathway 1

Step 1: Synthesis of 4-Fluoroisonitrosoacetanilide

This step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate chloral-aniline adduct, which is then converted to the oxime.

-

Materials: 4-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride, concentrated hydrochloric acid, water.

-

Procedure: A solution of chloral hydrate and hydroxylamine hydrochloride in water is prepared. 4-Fluoroaniline is added, followed by concentrated hydrochloric acid. The mixture is heated, and upon cooling, the product crystallizes and is collected by filtration.

Step 2: Synthesis of 5-Fluoroisatin

The cyclization of 4-fluoroisonitrosoacetanilide is achieved using a strong acid catalyst, typically concentrated sulfuric acid. This reaction is an example of the Sandmeyer isatin synthesis.

-

Materials: 4-fluoroisonitrosoacetanilide, concentrated sulfuric acid.

-

Procedure: The 4-fluoroisonitrosoacetanilide is added portion-wise to pre-heated concentrated sulfuric acid. The reaction mixture is then cooled and poured onto ice, leading to the precipitation of 5-fluoroisatin, which is collected by filtration.

Step 3: Synthesis of 5-Fluoroindolin-2-one

The final step in this pathway is the reduction of the C3-carbonyl group of 5-fluoroisatin. A Wolff-Kishner reduction is a common and effective method for this transformation.[1]

-

Materials: 5-fluoroisatin, hydrazine hydrate, water.

-

Procedure: A mixture of 5-fluoroisatin and hydrazine hydrate in water is heated at reflux. The reaction progress is monitored until the starting material is consumed. After cooling, the pH is adjusted to acidic (e.g., pH 2 with HCl) to precipitate the product. The solid 5-fluoroindolin-2-one is then collected by filtration.[1]

Pathway 2: Synthesis of 5-Fluoroindolin-2-one from 2,4-Difluoronitrobenzene

This alternative route offers a different approach to the indolinone core, starting from a readily available nitroaromatic compound. This pathway is particularly advantageous as it avoids the use of highly corrosive concentrated sulfuric acid in the cyclization step.

Diagram of Pathway 2

Caption: Synthesis of 5-Fluoroindolin-2-one from 2,4-Difluoronitrobenzene.

Experimental Protocol for Pathway 2

Step 1: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

This step involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms of 2,4-difluoronitrobenzene is displaced by the enolate of dimethyl malonate.

-

Materials: 2,4-difluoronitrobenzene, dimethyl malonate, a suitable base (e.g., sodium hydride or potassium carbonate), and a solvent (e.g., DMF or DMSO).

-

Procedure: To a solution of dimethyl malonate and a base in a suitable solvent, 2,4-difluoronitrobenzene is added. The reaction mixture is stirred, typically at an elevated temperature, until the starting material is consumed. Work-up involves quenching the reaction, extraction, and purification of the product.

Step 2: Reductive Cyclization to 5-Fluoroindolin-2-one

This key transformation involves the simultaneous reduction of the nitro group to an amine and intramolecular cyclization to form the indolinone ring. Iron powder in an acidic medium is a classic and effective reagent for this purpose.

-

Materials: Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, iron powder, acetic acid, hydrochloric acid.

-

Procedure: The malonate derivative is dissolved in a mixture of acetic acid and hydrochloric acid. Iron powder is added portion-wise, and the reaction is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron salts, and the product is extracted and purified.

Final Synthetic Steps: Nitration and Reduction

Once 5-fluoroindolin-2-one is obtained, the final two steps focus on the introduction of the amino group at the 7-position.

Diagram of Final Steps

Caption: Conversion of 5-Fluoroindolin-2-one to the final product.

Step 3: Regioselective Nitration of 5-Fluoroindolin-2-one

The nitration of the 5-fluoroindolin-2-one ring is a critical step where regioselectivity is paramount. The electron-donating effect of the amide nitrogen and the ortho,para-directing effect of the fluorine atom, combined with the deactivating effect of the carbonyl group, influence the position of electrophilic attack. While standard nitrating conditions like a mixture of nitric acid and sulfuric acid can be employed, milder and more selective methods are often preferred to avoid side reactions.

-

Expert Insight: The directing groups on the indolinone ring favor electrophilic substitution at the C7 position. The amide nitrogen is a strong activating group, directing ortho and para. The para position (C5) is blocked by the fluorine atom. The ortho position (C7) is therefore the most likely site for nitration.

Step 4: Reduction of 7-Nitro-5-fluoroindolin-2-one

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Materials: 7-Nitro-5-fluoroindolin-2-one, Palladium on carbon (Pd/C) catalyst, a hydrogen source (e.g., hydrogen gas, ammonium formate, or hydrazine hydrate), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Procedure: The nitro compound is dissolved in a suitable solvent, and the Pd/C catalyst is added. The reaction vessel is then subjected to a hydrogen atmosphere (either from a cylinder or generated in situ from a hydrogen donor). The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired this compound.

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Yield (%) | Reference |

| Pathway 1 | ||||

| Synthesis of 5-Fluoroindolin-2-one | 5-Fluoroisatin, Hydrazine hydrate | Water, 140°C | 99.1 | [1] |

| Pathway 2 | ||||

| Reductive Cyclization | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, Iron powder | Acetic acid, Hydrochloric acid | 85 | |

| Final Steps | ||||

| Reduction of 7-Nitro-5-fluoroindolin-2-one | 7-Nitro-5-fluoroindolin-2-one | H₂, Pd/C, Solvent | High | General |

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through well-established synthetic methodologies. The choice between the two primary pathways for the construction of the 5-fluoroindolin-2-one core will depend on factors such as the availability of starting materials, scalability, and safety considerations. The subsequent nitration and reduction steps, while conceptually straightforward, require careful optimization to ensure high regioselectivity and yield.

Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems, particularly for the nitration and reduction steps. The exploration of continuous flow methodologies could also offer advantages in terms of safety, scalability, and product consistency. As the demand for complex and highly functionalized building blocks in drug discovery continues to grow, robust and versatile synthetic routes to compounds like this compound will remain of critical importance.

References

- (Reference for the importance of fluorinated compounds in medicinal chemistry - to be added

- (Reference for the utility of the amino group as a synthetic handle - to be added

- (Reference for Pathway 1, Step 1 - to be added

- (Reference for Pathway 1, Step 2 - to be added

- (Reference for Pathway 2, Step 1 - to be added

- (Reference for Pathway 2, Step 2 - to be added

- (Reference for the regioselective nitration of indolines - to be added

- (Reference for the catalytic reduction of nitroarenes - to be added

Sources

Introduction: The Strategic Importance of 7-Amino-5-fluoroindolin-2-one

An In-depth Technical Guide to the Synthesis of 7-Amino-5-fluoroindolin-2-one: Foundational Starting Materials and Synthetic Strategies

This compound is a molecule of significant interest in modern medicinal chemistry and drug development.[1] Its rigid bicyclic scaffold, substituted with strategically placed fluorine and amino functional groups, serves as a crucial pharmacophore and a versatile synthetic intermediate. This compound is a cornerstone for the synthesis of a class of potent kinase inhibitors, which are instrumental in oncology and the treatment of other proliferative diseases. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the primary amino group provides a key vector for further molecular elaboration and interaction with biological targets.[2][3]

This guide provides an in-depth analysis of the common starting materials and synthetic routes employed for the preparation of this compound. We will delve into the underlying chemical principles, compare different strategic approaches, and provide detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for accessing this high-value compound.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach reveals that the synthesis of this compound converges on a key late-stage transformation: the reduction of a nitro group. This identifies 5-fluoro-7-nitroindolin-2-one as the pivotal precursor. The primary challenge, therefore, lies in the efficient and regioselective construction of this nitrated intermediate. Our exploration of starting materials will focus on pathways leading to this critical compound.

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Pathway: From Substituted Benzene Derivatives

The most robust and widely documented syntheses commence with readily available substituted nitrobenzene derivatives. This approach offers a convergent and scalable route to the indolinone core.

Core Starting Material: 2,4-Difluoronitrobenzene

A prevalent and industrially relevant strategy begins with 2,4-difluoronitrobenzene. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the para position (C-4), making it an ideal electrophile.

1. Synthesis of 2-(5-Fluoro-2-nitrophenyl)malonic Acid Diester

The first key step involves the SNAr reaction between 2,4-difluoronitrobenzene and a malonic ester, such as dimethyl malonate. The reaction is typically performed in the presence of a base (e.g., potassium carbonate) in an aprotic polar solvent like N,N-dimethylformamide (DMF).

-

Causality: The nitro group's electron-withdrawing effect, ortho and para to the fluorine atoms, significantly lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of the fluoride at the C-4 position by the enolate of dimethyl malonate.

2. Reductive Cyclization and Decarboxylation to 5-Fluoroindolin-2-one

The resulting diester is then converted to the core indolinone scaffold. This transformation is ingeniously achieved in a one-pot reductive cyclization.[4]

-

Mechanism: Catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization via condensation with one of the ester groups to form the lactam ring. The reaction is typically followed by a decarboxylation step, often acid- or heat-mediated, to remove the remaining ester group from the C-3 position, yielding 5-fluoroindolin-2-one.[4] This two-step, one-pot process is highly efficient, avoiding the isolation of the potentially unstable amino-diester intermediate.[4]

Caption: Synthesis of the key 5-Fluoroindolin-2-one intermediate.

3. Regioselective Nitration

The next critical step is the nitration of 5-fluoroindolin-2-one to install the nitro group at the C-7 position. This requires careful control of reaction conditions to achieve the desired regioselectivity. The directing effects of the substituents on the ring—the activating N-H group (ortho-, para-directing) and the deactivating fluorine (ortho-, para-directing) and lactam carbonyl (meta-directing)—compete. Fortunately, the C-7 position is sterically accessible and electronically favored for electrophilic substitution. Standard nitrating agents like nitric acid in sulfuric acid are commonly employed.

4. Reduction to this compound

The final step is the reduction of the 5-fluoro-7-nitroindolin-2-one precursor to the target amine. This is a standard transformation that can be accomplished with high efficiency.

-

Method of Choice: Catalytic hydrogenation using hydrogen gas and a palladium catalyst (Pd/C) in a solvent like ethanol or ethyl acetate is the cleanest and most common method. It proceeds with high yield and avoids the use of harsh, stoichiometric metal reagents.

-

Alternative Methods: Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used effectively.

Summary of Synthetic Strategies

The following table summarizes the primary synthetic pathway, highlighting the key transformations and materials.

| Step | Starting Material(s) | Key Reagents & Conditions | Product | Typical Yield |

| 1 | 2,4-Difluoronitrobenzene, Dimethyl Malonate | K₂CO₃, DMF, 70°C | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | ~82%[4] |

| 2 | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | H₂ (gas), Pd/C, Solvent (e.g., Toluene), Heat | 5-Fluoroindolin-2-one | High (part of a two-step process)[4] |

| 3 | 5-Fluoroindolin-2-one | HNO₃, H₂SO₄ | 5-Fluoro-7-nitroindolin-2-one | Variable |

| 4 | 5-Fluoro-7-nitroindolin-2-one | H₂ (gas), Pd/C, Ethanol | This compound | >90% |

Detailed Experimental Protocols

The following protocols are representative examples based on established literature procedures.[4]

Protocol 1: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate[5]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add N,N-dimethylformamide (DMF, ~4 volumes).

-

Reagents: Add potassium carbonate (1.0 eq), dimethyl malonate (1.0 eq), and 2,4-difluoronitrobenzene (0.5 eq).

-

Reaction: Heat the reaction mixture to 70°C and stir for 3-4 hours, monitoring by TLC or HPLC for the consumption of the starting material.

-

Workup: After cooling to room temperature, add toluene and wash the mixture with 5 M hydrochloric acid, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by chromatography.

Protocol 2: Synthesis of 5-Fluoroindolin-2-one via Reductive Cyclization

-

Setup: In a hydrogenation reactor, charge the crude dimethyl 2-(5-fluoro-2-nitrophenyl)malonate from the previous step.

-

Catalyst & Solvent: Add a suitable solvent such as toluene or ethyl acetate and 5% Palladium on Carbon (Pd/C) catalyst (typically 0.1-0.5 wt%).

-

Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 0.1 to 2 MPa). Heat the mixture to 30-60°C and stir vigorously.[4]

-

Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis until the intermediate ester is fully formed.

-

Decarboxylation: Upon completion, the intermediate can be decarboxylated. This may involve adding an acidic aqueous solution and heating, or solvent exchange followed by thermal decarboxylation.

-

Isolation: After workup (filtration of catalyst, phase separation, and solvent removal), the crude 5-fluoroindolin-2-one can be purified by recrystallization or silica gel chromatography.

Protocol 3: Reduction to this compound

-

Setup: Dissolve 5-fluoro-7-nitroindolin-2-one (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

-

Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that hinges on the strategic construction of the 5-fluoro-7-nitroindolin-2-one intermediate. The pathway commencing from 2,4-difluoronitrobenzene represents a scalable, efficient, and industrially viable route. Understanding the chemical principles behind each step—from the SNAr activation by the nitro group to the regiochemical control of nitration and the efficiency of catalytic hydrogenation—is paramount for successful synthesis. As the demand for complex kinase inhibitors grows, further optimization of these synthetic routes, potentially involving novel catalytic systems or flow chemistry approaches, will continue to be an active area of research in the field of drug development.

References

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. National Center for Biotechnology Information (PMC - NIH). Available from: [Link]

-

This compound | C8H7FN2O. PubChem. Available from: [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. National Center for Biotechnology Information (PMC - NIH). Available from: [Link]

-

Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available from: [Link]

- Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.

-

Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. ResearchGate. Available from: [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]

-

Discovery of Novel 7-[(1R,5S)-1-Amino-5-fluoro-3-azabicyclo[3.3.0]octan-3-yl]. PubMed. Available from: [Link]

-

Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. ResearchGate. Available from: [Link]

- The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Center for Biotechnology Information (PMC - NIH). Available from: [Link]

-

5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO. PubChem. Available from: [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

-

Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Wiley Online Library. Available from: [Link]

-

Synthesis of Novel Fused Heterocyclic Compounds from 7-amino-[5][6][7]triazino[3,4- b][1][5][7]thiadiazine-8-carbonitrile. ResearchGate. Available from: [Link]

Sources

- 1. This compound | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 5. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the fluoroindolinone scaffold

An In-Depth Technical Guide to the Biological Significance of the Fluoroindolinone Scaffold

Authored by a Senior Application Scientist

Abstract

The fluoroindolinone scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the biological importance of this privileged scaffold, with a primary focus on its role in the development of targeted kinase inhibitors. We will delve into the mechanistic intricacies of fluoroindolinone-based drugs, explore their diverse therapeutic applications, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the fluoroindolinone core in their own discovery and development endeavors.

The Fluoroindolinone Scaffold: A Privileged Structure in Drug Discovery

The indolin-2-one core, a bicyclic aromatic heterocyclic compound, has long been recognized for its versatile biological activities.[1] The strategic incorporation of a fluorine atom into this scaffold significantly enhances its drug-like properties. Fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This strategic fluorination has been instrumental in the development of potent and selective therapeutic agents.[2]

The true power of the fluoroindolinone scaffold lies in its ability to be readily derivatized, allowing for the fine-tuning of its pharmacological profile.[1][3] By modifying substituents at various positions on the indolinone ring system, medicinal chemists can modulate potency, selectivity, and pharmacokinetic properties to achieve desired therapeutic outcomes. This inherent modularity has made the fluoroindolinone scaffold a highly successful framework in the quest for novel therapeutics, particularly in the realm of oncology and fibrosis.

Mechanism of Action: Targeting the Kinome

The primary mechanism through which fluoroindolinone-based drugs exert their therapeutic effects is the inhibition of protein kinases.[4][5] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, where it can lead to uncontrolled cell proliferation, survival, and angiogenesis.[6]

Fluoroindolinone derivatives are designed to bind to the ATP-binding pocket of specific kinases, acting as competitive inhibitors.[7] By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and disrupting the aberrant signaling pathways that drive disease progression. The selectivity of these inhibitors for specific kinases is a crucial determinant of their efficacy and safety profile.

Key Signaling Pathways Modulated by Fluoroindolinone Derivatives

Fluoroindolinone-based kinase inhibitors often target multiple kinases simultaneously, a characteristic that can be advantageous in treating complex diseases driven by redundant signaling pathways.[8] Key pathways frequently modulated by these agents include:

-

VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) blocks angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][9]

-

PDGFR Signaling: Platelet-Derived Growth Factor Receptor (PDGFR) inhibition can impede tumor cell proliferation and angiogenesis.[4][9]

-

c-KIT Signaling: Inhibition of the c-KIT receptor tyrosine kinase is particularly effective in treating gastrointestinal stromal tumors (GISTs) where this kinase is often mutated and constitutively active.[4][6]

-

FGFR Signaling: Fibroblast Growth Factor Receptor (FGFR) inhibition is relevant in both cancer and fibrotic diseases, as it can reduce fibroblast proliferation and extracellular matrix deposition.[10][11]

-

EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is a key driver in many epithelial cancers. Inhibitors targeting mutant forms of EGFR have shown significant clinical benefit.[12][13]

-

CDK4/6 Signaling: Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial for cell cycle progression. Their inhibition leads to cell cycle arrest and is an effective strategy in certain types of breast cancer.[5][14]

Below is a diagram illustrating the general mechanism of action of fluoroindolinone-based multi-targeted kinase inhibitors.

Caption: General mechanism of fluoroindolinone kinase inhibition.

Prominent Fluoroindolinone-Based Therapeutics

The versatility of the fluoroindolinone scaffold is exemplified by the number of successful drugs that have been developed based on this core structure.

Sunitinib: A Multi-Targeted Anti-Angiogenic Agent

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] It is a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4][15]

Mechanism of Action: Sunitinib potently inhibits several RTKs, including VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRα, PDGFRβ), c-KIT, Fms-like tyrosine kinase-3 (FLT3), and the receptor encoded by the RET proto-oncogene.[8][9] This broad-spectrum inhibition leads to a dual effect of inhibiting tumor angiogenesis and directly suppressing tumor cell proliferation.[4]

Therapeutic Applications:

-

Metastatic Renal Cell Carcinoma (mRCC)[15]

-

Imatinib-resistant Gastrointestinal Stromal Tumors (GIST)[4]

-

Pancreatic Neuroendocrine Tumors (pNET)

The signaling pathways inhibited by Sunitinib are depicted in the diagram below.

Caption: Sunitinib's multi-targeted signaling inhibition.

Nintedanib: A Dual Anti-Fibrotic and Anti-Angiogenic Agent

Nintedanib is another multi-targeted tyrosine kinase inhibitor with a distinct profile that lends itself to the treatment of both cancer and fibrotic diseases.[7][10]

Mechanism of Action: Nintedanib competitively inhibits PDGFR α and β, FGFR 1, 2, and 3, and VEGFR 1, 2, and 3.[10] In the context of idiopathic pulmonary fibrosis (IPF), its inhibition of PDGFR and FGFR is crucial, as these pathways are implicated in fibroblast proliferation, migration, and transformation into myofibroblasts, which are key events in the fibrotic process.[11][16]

Therapeutic Applications:

-

Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD)[17]

-

Chronic Fibrosing Interstitial Lung Diseases (ILDs) with a Progressive Phenotype[17]

-

Non-Small Cell Lung Cancer (NSCLC) (in combination with docetaxel)

Abemaciclib: A Selective CDK4/6 Inhibitor

Abemaciclib represents a more targeted application of a scaffold related to the indolinone family, demonstrating high selectivity for cyclin-dependent kinases 4 and 6 (CDK4/6).[5][14]

Mechanism of Action: Abemaciclib selectively inhibits CDK4 and CDK6, with a higher potency for CDK4.[18][19] These kinases, when complexed with cyclin D, phosphorylate the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, abemaciclib prevents Rb phosphorylation, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[18][20]

Therapeutic Applications:

The table below summarizes the key kinase targets and IC50 values for these representative fluoroindolinone and related drugs.

| Drug | Key Kinase Targets | IC50 (nM) | Primary Therapeutic Areas |

| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | ~9 (VEGFR2) | Renal Cell Carcinoma, GIST |

| Nintedanib | VEGFR-1, -2, -3, FGFR-1, -2, -3, PDGFR-α, -β | 21-65 (FGFRs), 13-34 (VEGFRs), 59-65 (PDGFRs) | Idiopathic Pulmonary Fibrosis, NSCLC |

| Abemaciclib | CDK4, CDK6 | 2 (CDK4/cyclin D1), 10 (CDK6/cyclin D1) | Breast Cancer |

IC50 values are approximate and can vary depending on the assay conditions.

Rociletinib: A Case Study in Targeted EGFR Inhibition and Drug Development Challenges

Rociletinib was a promising third-generation EGFR inhibitor designed to be active against the T790M resistance mutation that often arises after treatment with first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[12][13] It covalently binds to the C797 residue of EGFR.[21] While it showed initial promise in clinical trials, its development was ultimately halted.[22] This case underscores the rigorous challenges of drug development, even with a well-validated target and a potent chemical scaffold.

Experimental Protocols for the Evaluation of Fluoroindolinone Derivatives

The successful development of novel fluoroindolinone-based therapeutics relies on robust and reproducible in vitro and cellular assays. The following protocols are standard methodologies used in the field.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound against a panel of purified kinases.[23][24]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluoroindolinone derivative against a specific protein kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production. The amount of ADP is quantified using a coupled enzymatic reaction that generates a fluorescent or luminescent signal.[25][26]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Fluoroindolinone test compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates (low-volume, white)

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare a serial dilution of the fluoroindolinone derivative in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound, a known inhibitor (positive control), or DMSO (negative control) to the appropriate wells of a 384-well plate.[25]

-

Add 10 µL of the kinase enzyme solution to all wells.[25]

-

Gently mix and incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

-

-

Kinase Reaction Initiation:

-

Prepare a reaction mixture containing ATP and the kinase substrate at their optimal concentrations.

-

Add 5 µL of the reaction mixture to each well to initiate the kinase reaction.[25]

-

Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

-

-

ADP Detection:

-

Add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first stop the kinase reaction and deplete remaining ATP, and then convert the produced ADP to a detectable signal.

-

Incubate as required by the detection kit.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The workflow for a typical kinase inhibition assay is illustrated below.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a fluoroindolinone derivative on cancer cell lines.[27][28]

Objective: To determine the concentration of a fluoroindolinone derivative that inhibits cell growth by 50% (GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[29] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[30] The amount of formazan produced is directly proportional to the number of viable cells.[27]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluoroindolinone test compound

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.[27]

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluoroindolinone derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[27]

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[29]

-

Mix thoroughly to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Record the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from the blank wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI50 value.

-

Future Directions and Conclusion

The fluoroindolinone scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. While its impact in oncology is well-established, its potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is an active area of research.[24] The development of next-generation fluoroindolinone derivatives will likely focus on enhancing selectivity to minimize off-target effects and overcoming mechanisms of drug resistance.

References

-

Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. [Link]

-

Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. [Link]

-

Sunitinib - Wikipedia. [Link]

-

Nintedanib - Wikipedia. [Link]

-

Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed. [Link]

-

Mechanism of Action | OFEV® (nintedanib) capsules - Boehringer Ingelheim Portal for HealthCare Professionals. [Link]

-

Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem - NIH. [Link]

-

How does Ofev (nintedanib) work in the treatment of idiopathic pulmonary fibrosis (IPF)? [Link]

-

What is the mechanism of Sunitinib Malate? - Patsnap Synapse. [Link]

-

Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. [Link]

-

Abemaciclib - NCI - National Cancer Institute. [Link]

-

Nintedanib - StatPearls - NCBI Bookshelf. [Link]

-

Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. [Link]

-

Definition of rociletinib - NCI Drug Dictionary - National Cancer Institute. [Link]

-

What is the mechanism of Abemaciclib? - Patsnap Synapse. [Link]

-

New developments in the management of non-small-cell lung cancer, focu | OTT. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed. [Link]

-

Rociletinib: What is it and is it FDA approved? - Drugs.com. [Link]

-

Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. [Link]

-

Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC. [Link]

-

(PDF) Guideline for anticancer assays in cells - ResearchGate. [Link]

-

Measuring Cell Viability / Cytotoxicity - dojindo. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. [Link]

-

Mechanism of action of and resistance to quinolones - PMC - NIH. [Link]

-

Mechanism of fluoroquinolone action - PubMed - NIH. [Link]

-

Mode of action of fluoroquinolones - PubMed. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

-

Competition binding assay for measuring the interaction between... - ResearchGate. [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

-

Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed. [Link]

-

Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3) - PubMed. [Link]

-

Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC - NIH. [Link]

Sources